4-(Prop-2-yn-1-yl)piperazin-2-one
Overview
Description
4-(Prop-2-yn-1-yl)piperazin-2-one is a chemical compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol It is a piperazine derivative, characterized by the presence of a propynyl group attached to the nitrogen atom of the piperazine ring
Biochemical Analysis
Biochemical Properties
4-(Prop-2-yn-1-yl)piperazin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein binding. This compound has been shown to interact with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription . The interaction with these enzymes involves the formation of a ternary complex, which inhibits their activity and prevents bacterial DNA replication. Additionally, this compound has been found to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts DNA replication, leading to cell death. In mammalian cells, it has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their catalytic activity . This binding is facilitated by the propynyl group, which interacts with specific amino acid residues in the enzyme’s active site. Additionally, the compound can induce conformational changes in proteins, leading to altered function and activity . These interactions result in the inhibition of DNA replication and transcription, ultimately causing cell death in bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of DNA replication and altered gene expression. These effects are more pronounced in in vitro studies, where the compound is directly applied to cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefit is observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into inactive metabolites . These metabolites are then excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, where it affects mitochondrial DNA replication and function. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its proper localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)piperazin-2-one typically involves the reaction of piperazine with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Prop-2-yn-1-yl)piperazin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound is similar in structure but contains a pyridinone ring instead of a piperazinone ring.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives: These derivatives have been studied for their serotonin reuptake inhibition activity.
Uniqueness
4-(Prop-2-yn-1-yl)piperazin-2-one is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other piperazine derivatives .
Properties
IUPAC Name |
4-prop-2-ynylpiperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(10)6-9/h1H,3-6H2,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLADQKTVQKKMJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219606-29-7 | |
Record name | 4-(prop-2-yn-1-yl)piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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